molecular formula C39H26I2N2O2 B12446221 2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide

2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide

Cat. No.: B12446221
M. Wt: 808.4 g/mol
InChI Key: AUGILAIXQGHPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide is a complex organic compound characterized by the presence of iodine atoms and a fluorenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Iodination: Introduction of iodine atoms into the precursor molecules.

    Amidation: Formation of amide bonds between the fluorenyl group and the benzamide moiety.

    Coupling Reactions: Use of coupling agents to link the various components together.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodine atoms.

Scientific Research Applications

2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide involves its interaction with specific molecular targets. The iodine atoms and fluorenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-N-(4-{9-[4-(2-iodobenzoyl)amino]phenyl}fluoren-9-yl)phenylbenzamide
  • 2-Iodo-N-(4-{9-[4-(2-iodophenyl)amino]phenyl}fluoren-9-yl)phenylbenzamide

Uniqueness

2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C39H26I2N2O2

Molecular Weight

808.4 g/mol

IUPAC Name

2-iodo-N-[4-[9-[4-[(2-iodobenzoyl)amino]phenyl]fluoren-9-yl]phenyl]benzamide

InChI

InChI=1S/C39H26I2N2O2/c40-35-15-7-3-11-31(35)37(44)42-27-21-17-25(18-22-27)39(33-13-5-1-9-29(33)30-10-2-6-14-34(30)39)26-19-23-28(24-20-26)43-38(45)32-12-4-8-16-36(32)41/h1-24H,(H,42,44)(H,43,45)

InChI Key

AUGILAIXQGHPJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5I)C6=CC=C(C=C6)NC(=O)C7=CC=CC=C7I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.